molecular formula C16H16BrNO4 B13335919 Ethyl 3-(benzyloxy)-5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Ethyl 3-(benzyloxy)-5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B13335919
M. Wt: 366.21 g/mol
InChI Key: IBPIUMIQJRBSGO-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)-5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a complex organic compound belonging to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a bromine atom, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzyloxy)-5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of a pyridine derivative followed by esterification and benzyloxy substitution. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzyloxy)-5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into more reactive forms.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used.

Scientific Research Applications

Ethyl 3-(benzyloxy)-5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzyloxy)-5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(benzyloxy)-5-chloro-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
  • Ethyl 3-(benzyloxy)-5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
  • Ethyl 3-(benzyloxy)-5-iodo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Uniqueness

Ethyl 3-(benzyloxy)-5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C16H16BrNO4

Molecular Weight

366.21 g/mol

IUPAC Name

ethyl 5-bromo-1-methyl-2-oxo-3-phenylmethoxypyridine-4-carboxylate

InChI

InChI=1S/C16H16BrNO4/c1-3-21-16(20)13-12(17)9-18(2)15(19)14(13)22-10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3

InChI Key

IBPIUMIQJRBSGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C=C1Br)C)OCC2=CC=CC=C2

Origin of Product

United States

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